molecular formula C14H12N2O B13179262 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile

Cat. No.: B13179262
M. Wt: 224.26 g/mol
InChI Key: IWUJEIKITLEJDO-UHFFFAOYSA-N
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Description

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is an organic compound with the molecular formula C14H12N2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile typically involves the condensation of 2-formylpyrrole with an appropriate benzyl cyanide derivative. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic addition of the cyanide to the formyl group, followed by cyclization to form the pyrrole ring.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is unique due to the presence of both the ethyl and formyl groups on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-(1-ethyl-2-formylpyrrol-3-yl)benzonitrile

InChI

InChI=1S/C14H12N2O/c1-2-16-8-7-13(14(16)10-17)12-5-3-11(9-15)4-6-12/h3-8,10H,2H2,1H3

InChI Key

IWUJEIKITLEJDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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